tert-Butyl 2-(2-iodoethoxy)acetate
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Overview
Description
tert-Butyl 2-(2-iodoethoxy)acetate is an organic compound with the molecular formula C8H15IO3. It is a colorless to yellow liquid that is used in various chemical reactions and applications. The compound is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(2-iodoethoxy)acetate can be synthesized through several methods. One common method involves the reaction of tert-butyl bromoacetate with sodium iodide in the presence of acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-iodoethoxy)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, to form different products.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Oxidation: Oxidation reactions can convert the compound into various oxidized products, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide, acetone, reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether, room temperature.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4), elevated temperatures.
Major Products Formed
Nucleophilic Substitution: tert-Butyl 2-(2-hydroxyethoxy)acetate, tert-Butyl 2-(2-cyanoethoxy)acetate.
Reduction: tert-Butyl 2-(2-ethoxy)acetate.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Scientific Research Applications
tert-Butyl 2-(2-iodoethoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and tracking studies.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-iodoethoxy)acetate involves its reactivity as an alkylating agent. The iodine atom can be displaced by various nucleophiles, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(2-bromoethoxy)acetate
- tert-Butyl 2-(2-chloroethoxy)acetate
- tert-Butyl 2-(2-fluoroethoxy)acetate
Uniqueness
tert-Butyl 2-(2-iodoethoxy)acetate is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromo, chloro, and fluoro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products through nucleophilic substitution reactions.
Properties
Molecular Formula |
C8H15IO3 |
---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
tert-butyl 2-(2-iodoethoxy)acetate |
InChI |
InChI=1S/C8H15IO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3 |
InChI Key |
YRILPVNKHCBLNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCI |
Origin of Product |
United States |
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